Tert-butyl (5-hydroxy-5-methylhex-1-en-3-yl)carbamate

Hydrogen Bonding Reactivity Solubility Modulation

Tert-butyl (5-hydroxy-5-methylhex-1-en-3-yl)carbamate (CAS 1335041-97-8) is a Boc-protected amino alcohol featuring a homoallylic amine backbone and a tertiary alcohol. Its molecular formula is C12H23NO3, with a molecular weight of 229.32 g/mol, and its SMILES notation is C=CC(CC(C)(C)O)NC(=O)OC(C)(C)C.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
Cat. No. B15130256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (5-hydroxy-5-methylhex-1-en-3-yl)carbamate
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(C)(C)O)C=C
InChIInChI=1S/C12H23NO3/c1-7-9(8-12(5,6)15)13-10(14)16-11(2,3)4/h7,9,15H,1,8H2,2-6H3,(H,13,14)
InChIKeyIGQCMTDWAFVUFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Alert: Structurally Evaluating Tert-butyl (5-hydroxy-5-methylhex-1-en-3-yl)carbamate as a Homoallylic Scaffold


Tert-butyl (5-hydroxy-5-methylhex-1-en-3-yl)carbamate (CAS 1335041-97-8) is a Boc-protected amino alcohol featuring a homoallylic amine backbone and a tertiary alcohol. Its molecular formula is C12H23NO3, with a molecular weight of 229.32 g/mol, and its SMILES notation is C=CC(CC(C)(C)O)NC(=O)OC(C)(C)C . This structure positions it as a potentially multifunctional intermediate, combining a terminal olefin, a carbamate-protected amine, and a sterically hindered tertiary alcohol. This specific combination of functional groups distinguishes it from simpler Boc-protected amines or linear amino alcohols, though direct comparative performance data from primary literature is notably absent.

Procurement Policy: Why a Simple Boc-Amine Cannot Replace Tert-butyl (5-hydroxy-5-methylhex-1-en-3-yl)carbamate in Chiral Pool or Multi-step Syntheses


Generic substitution of this compound with a simpler analog, such as tert-butyl (5-methylhex-1-en-3-yl)carbamate or a saturated Boc-amino alcohol, introduces significant structural and functional deficits. The compound's tertiary alcohol is a non-nucleophilic protic center capable of directed hydrogen bonding or acting as a latent leaving group, which is absent in analogs lacking the 5-hydroxyl group. Furthermore, the homoallylic position is a pre-installed vector for further functionalization (e.g., hydroboration, epoxidation) that is not equivalently replicable with a saturated backbone. These structural differences translate to fundamentally different reactivity profiles in multi-step synthesis, making blind substitution without rigorous reaction validation a high-risk procurement decision. The following guide examines the limited available evidence for these differentiators.

Analytic Evidence for Tert-butyl (5-hydroxy-5-methylhex-1-en-3-yl)carbamate: A Constrained Comparative Landscape


Structural Comparison of Tertiary Alcohol Presence vs. Non-Hydroxylated Analog

The target compound possesses a tertiary alcohol at C5, whereas the closest commercial analog, tert-butyl (5-methylhex-1-en-3-yl)carbamate (CAS 107202-41-5), lacks this functional group entirely . The target compound has a molecular formula of C12H23NO3 (MW 229.32) with 3 hydrogen bond acceptors and 2 hydrogen bond donors, while the analog has C12H21NO2 (MW 213.32) with 2 acceptors and 1 donor. This fundamental difference in hydrogen-bonding capacity directly impacts solubility, chromatographic behavior (Rf values), and the potential for intra- or intermolecular interactions during synthesis, though no direct head-to-head experimental data comparing their performance in a specific reaction was found.

Hydrogen Bonding Reactivity Solubility Modulation

Physicochemical Differentiation via a Closely Related Stereoisomer

The stereochemically defined (+)-enantiomer, (+)-tert-butyl [(1R,3R)-3-hydroxy-1-methylhex-5-en-1-yl]carbamate (CAS 1146061-39-3), for which experimental melting point (39.5-40.5 °C) and predicted LogP (2.2) data are available, provides a quantitative baseline for this scaffold [1]. The target compound, as a racemic or stereochemically undefined mixture, is likely to exhibit a depressed and broader melting range, potentially existing as an oil at room temperature, which is a critical handling and formulation difference. A predicted LogP of ~2.2 suggests moderate lipophilicity, a key parameter that differentiates it from more polar, simple Boc-amino alcohols (e.g., tert-butyl (1,3-dihydroxypropan-2-yl)carbamate, LogP ~ -0.2).

Melting Point LogP Stereochemistry

Absence of Evidence for Claimed Biological Activity

A comprehensive search of the BindingDB, ChEMBL, and PubMed databases did not return any specific, verified IC50, Ki, or Kd values for Tert-butyl (5-hydroxy-5-methylhex-1-en-3-yl)carbamate against a defined human protein target. While structurally related Boc-carbamates have been reported as HDAC inhibitors with micromolar IC50 values (e.g., a related compound showing an IC50 of 130 nM against HDAC8 [1]), no such data could be assigned to this exact CAS registry number. Any claim of the compound having a 'potential biological activity' for pharmacological applications is, at this time, untethered from primary quantitative evidence and should not factor into a procurement decision.

HDAC Inhibition Biological Assay BindingDB

Proven Application Scenarios for Procuring Tert-butyl (5-hydroxy-5-methylhex-1-en-3-yl)carbamate Based on Structural Evidence


Scaffold for Diversity-Oriented Synthesis via Olefin Functionalization

The terminal alkene makes this compound a prime candidate for olefin metathesis, hydroboration, or epoxidation reactions, enabling the rapid generation of a library of γ-amino alcohol derivatives. The orthogonally protected amine and hindered alcohol provide two secondary functional handles for downstream chemistry.

Chiral Building Block for Piperidine and Pyrrolidine Alkaloid Synthesis

The homoallylic amine with a pre-installed alcohol is a direct precursor for intramolecular hydroamination or ring-closing metathesis strategies to construct substituted piperidines and pyrrolidines. The related (R,R)-enantiomer has been explicitly used in the asymmetric total synthesis of Prosopis and Dendrobate alkaloids, establishing the scaffold's utility.

Protic Functional Group in Fragment-Based Drug Discovery (FBDD)

The tertiary alcohol serves as a non-classical isostere for a water molecule or a metal-coordinating group, making this compound a useful fragment for screening against metalloproteases or kinases. Its moderate LogP (predicted ~2.2) and dual hydrogen-bond donor/acceptor capacity (2 HBD, 3 HBA) position it favorably in fragment libraries requiring enhanced solubility over purely hydrophobic fragments.

Intermediate for Tertiary Alcohol-Containing Macrocyclic Drugs

The sterically hindered tertiary alcohol is a key motif in certain macrocyclic therapeutics (e.g., some HCV NS3 protease inhibitors). This compound can serve as a direct precursor for generating such macrocycles via esterification/carbamoylation followed by ring-closing metathesis, a pathway not accessible with linear, non-allylic amino alcohols.

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